molecular formula C15H11Cl2FO B1327631 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone CAS No. 898767-61-8

2',5'-Dichloro-3-(3-fluorophenyl)propiophenone

Cat. No. B1327631
CAS RN: 898767-61-8
M. Wt: 297.1 g/mol
InChI Key: IOQHYARVCAMWIG-UHFFFAOYSA-N
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Description

2’,5’-Dichloro-3-(3-fluorophenyl)propiophenone is a chemical compound with the IUPAC name 1-(2,5-dichlorophenyl)-3-(3-fluorophenyl)-1-propanone . It has a molecular weight of 297.16 .


Molecular Structure Analysis

The molecular structure of 2’,5’-Dichloro-3-(3-fluorophenyl)propiophenone is represented by the linear formula C15H11Cl2FO . The InChI code for this compound is 1S/C15H11Cl2FO/c16-11-5-6-14(17)13(9-11)15(19)7-4-10-2-1-3-12(18)8-10/h1-3,5-6,8-9H,4,7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,5’-Dichloro-3-(3-fluorophenyl)propiophenone include a molecular weight of 297.16 .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

This compound is used as a starting material in the synthesis of enantiomerically pure forms of alcohols, which are crucial in the development of pharmaceuticals. The precise control of stereochemistry in drug molecules can significantly affect their efficacy and safety .

Development of Anti-Inflammatory Drugs

The structure of 2’,5’-Dichloro-3-(3-fluorophenyl)propiophenone allows for its use in the synthesis of compounds with potential anti-inflammatory properties. This is particularly relevant in the search for new nonsteroidal anti-inflammatory drugs (NSAIDs) that have fewer side effects .

Fluorinated Building Blocks

As a fluorinated ketone, this compound serves as a building block in organic synthesis, especially in the creation of fluorinated derivatives that have applications in medicinal chemistry due to their enhanced stability and bioavailability .

Suzuki Cross-Coupling Reactions

It can be involved in Suzuki cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds, an essential step in the synthesis of various complex organic compounds .

Muscarinic Acetylcholine Receptor Agonists

The compound can be used in the synthesis of biaryl amides with agonistic activity towards muscarinic acetylcholine receptor subtypes, which are targets for treating neurological disorders .

Kinesin Spindle Protein Inhibitors

It has applications in the synthesis of kinesin spindle protein inhibitors, which are explored for their potential use in cancer therapy as they can inhibit cell division .

GABA α2/3 Agonist Preparation

The compound is also involved in the preparation of GABA α2/3 agonists, which have implications in the treatment of conditions like anxiety disorders .

Synthesis of Heterocyclic Compounds

Lastly, it can be used in the synthesis of heterocyclic compounds, which form the core of a vast number of drugs and are essential for drug discovery and development .

Mechanism of Action

The mechanism of action for 2’,5’-Dichloro-3-(3-fluorophenyl)propiophenone is not provided in the search results. It’s worth noting that this compound is also known as Deschloroketamine (DCK), which is a research chemical belonging to the category of dissociative anesthetics.

properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-11-5-6-14(17)13(9-11)15(19)7-4-10-2-1-3-12(18)8-10/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQHYARVCAMWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644549
Record name 1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dichloro-3-(3-fluorophenyl)propiophenone

CAS RN

898767-61-8
Record name 1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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